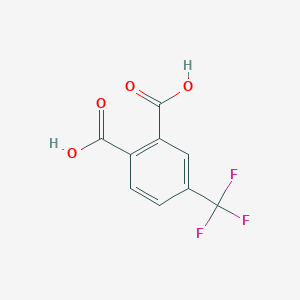

4-(Trifluoromethyl)phthalic acid

Vue d'ensemble

Description

4-(Trifluoromethyl)phthalic acid is a chemical compound with the molecular formula C9H5F3O4 . It has a molecular weight of 234.13 and a melting point of 151°C .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)phthalic acid has been described in a study of reactions of phthalic acids . The synthetic scheme proceeds from the commercially available 3-amino-4-chlorobenzotrifluoride .Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)phthalic acid is represented by the linear formula C9H5F3O4 .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)phthalic acid is a solid at room temperature . It has a molecular weight of 234.13 and a melting point of 151°C .Applications De Recherche Scientifique

Agricultural Chemistry and Insecticides

4-(Trifluoromethyl)phthalic acid derivatives, particularly phthalic acid diamides, have shown significant interest in agricultural chemistry. They exhibit high activity against a broad spectrum of lepidopterous insects and low acute toxicity to mammals, making them environmentally friendly insecticides. Some specific compounds in this category have demonstrated excellent larvicidal activities against Plutella xylostella, a common pest, suggesting potential for agricultural pest control (Feng et al., 2010); (Feng et al., 2012).

Luminescent Sensors

In the field of luminescent sensing, certain compounds utilizing 4-(trifluoromethyl)phthalic acid have been developed. These compounds, particularly Ln-MOFs (lanthanide-metal-organic frameworks), are effective in detecting nitrobenzene derivatives-based explosives, Fe3+ ions, and Cr2O72- ions with high selectivity, sensitivity, and recyclability. The presence of trifluoromethyl groups significantly enhances their sensing capabilities (Zhang et al., 2018); (Zhan et al., 2019).

Polymer Science

In polymer science, 4-(trifluoromethyl)phthalic acid derivatives have been used in the synthesis of various polymers. These include polyimides, which demonstrate excellent thermal stability due to the incorporation of the trifluoromethyl group. The resulting polymers have applications in areas requiring materials with high thermal resistance (Zhu et al., 2003); (Rajasekar & Venkatesan, 2013).

Environmental Chemistry

From an environmental chemistry perspective, phthalic acid derivatives, including those with trifluoromethyl groups, have been studied for their interactions with metals and radionuclides. For example, research has shown that phthalic acid can form stable complexes with uranium, affecting its mobility and bioavailability in the environment (Vazquez et al., 2008).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These groups can interact with various biological targets, influencing their activity.

Mode of Action

It’s known that the trifluoromethyl group in organic compounds can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets .

Biochemical Pathways

Phthalates, a related class of compounds, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The metabolic pathways of phthalate isomers converge at 3,4-dihydroxybenzoic acid, which undergoes either ortho- or meta- ring cleavage and subsequently metabolized to the central carbon pathway intermediates .

Pharmacokinetics

The presence of the trifluoromethyl group can potentially affect the compound’s lipophilicity, which could influence its absorption and distribution within the body .

Result of Action

The trifluoromethyl group can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets .

Action Environment

The stability and efficacy of organic compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

Propriétés

IUPAC Name |

4-(trifluoromethyl)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O4/c10-9(11,12)4-1-2-5(7(13)14)6(3-4)8(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLYHYHJIXGBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344723 | |

| Record name | 4-(Trifluoromethyl)phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)phthalic acid | |

CAS RN |

835-58-5 | |

| Record name | 4-(Trifluoromethyl)phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Trifluoromethylphthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

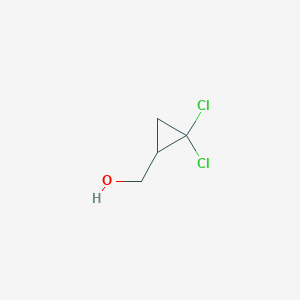

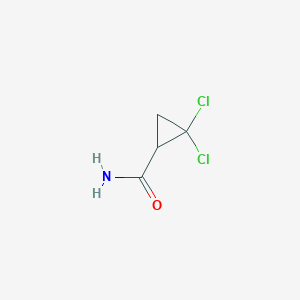

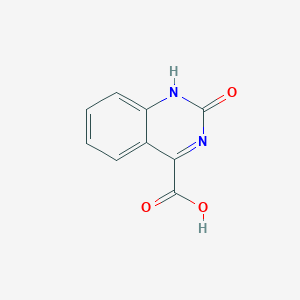

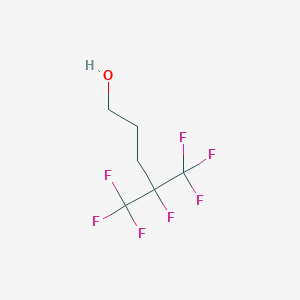

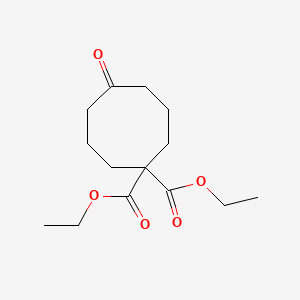

Feasible Synthetic Routes

Q & A

Q1: How does 4-(trifluoromethyl)phthalic acid contribute to the structural diversity of MOFs?

A1: 4-(Trifluoromethyl)phthalic acid (CF3-H2bdc) acts as an organic linker in the construction of MOFs. Its carboxylate groups can coordinate to metal ions, forming chains or clusters. The research by Lyu et al. [] demonstrates that by using CF3-H2bdc along with various dipyridyl-typed co-ligands, three distinct series of MOFs with unique topologies were created. This highlights the versatility of CF3-H2bdc in generating diverse MOF structures by influencing the coordination environment around metal centers and dictating the overall framework architecture.

Q2: Are there any notable properties associated with the MOFs synthesized using 4-(trifluoromethyl)phthalic acid in this study?

A2: Yes, one MOF synthesized using CF3-H2bdc in this study exhibited a fascinating property []. This specific MOF, denoted as 1 in the paper, demonstrated a reversible change in its fluorescence emission depending on its hydration state. Upon dehydration, the framework contracted slightly, leading to a shift in fluorescence from 500 nm to 425 nm. Rehydration reversed this process, highlighting a potential application of this MOF as a sensor for water or humidity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)

![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)